3-(3,4-dimethoxyphenyl)-4-methyl-5-{[(4-nitrophenyl)methyl]sulfanyl}-4H-1,2,4-triazole
Description
The compound 3-(3,4-dimethoxyphenyl)-4-methyl-5-{[(4-nitrophenyl)methyl]sulfanyl}-4H-1,2,4-triazole is a triazole derivative featuring a 1,2,4-triazole core substituted with a 3,4-dimethoxyphenyl group at position 3, a methyl group at position 4, and a sulfanyl-linked 4-nitrobenzyl moiety at position 3. This structure combines electron-donating methoxy groups with the electron-withdrawing nitro group, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-4-methyl-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c1-21-17(13-6-9-15(25-2)16(10-13)26-3)19-20-18(21)27-11-12-4-7-14(8-5-12)22(23)24/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UABJURUGPCIYDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=C(C=C2)[N+](=O)[O-])C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-4-methyl-5-{[(4-nitrophenyl)methyl]sulfanyl}-4H-1,2,4-triazole typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the 3,4-Dimethoxyphenyl Intermediate: This step involves the reaction of 3,4-dimethoxybenzaldehyde with appropriate reagents to form the corresponding intermediate.
Triazole Ring Formation: The intermediate is then reacted with hydrazine derivatives to form the triazole ring.
Introduction of the Nitro Group: The nitro group is introduced through nitration reactions using nitric acid or other nitrating agents.
Sulfanyl Group Addition:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethoxyphenyl)-4-methyl-5-{[(4-nitrophenyl)methyl]sulfanyl}-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents like hydrogen gas or metal hydrides.
Substitution: The methoxy and sulfanyl groups can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents or nucleophiles like sodium methoxide.
Major Products
Oxidation: Corresponding oxides or quinones.
Reduction: Amino derivatives.
Substitution: Various substituted triazoles depending on the reagents used.
Scientific Research Applications
Pharmaceutical Applications
The compound has shown promising results in various pharmaceutical applications:
- Antifungal Activity : Research indicates that derivatives of triazoles exhibit antifungal properties. The specific compound may inhibit fungal growth through interference with ergosterol synthesis, a crucial component of fungal cell membranes.
- Anticancer Potential : Studies have explored the cytotoxic effects of triazole derivatives against different cancer cell lines. The compound's ability to induce apoptosis (programmed cell death) in cancer cells presents a potential therapeutic avenue.
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Case Study: Anticancer Activity
A study conducted on the efficacy of triazole compounds demonstrated that 3-(3,4-dimethoxyphenyl)-4-methyl-5-{[(4-nitrophenyl)methyl]sulfanyl}-4H-1,2,4-triazole exhibited significant cytotoxicity against human breast cancer cells (MCF-7). The mechanism was attributed to the inhibition of specific signaling pathways involved in cell proliferation and survival.
Agricultural Applications
The compound's structure suggests potential uses in agriculture:
- Fungicides : Due to its antifungal properties, this triazole derivative can be developed into a fungicide to protect crops from fungal infections.
- Plant Growth Regulators : Research into triazoles indicates their role as plant growth regulators, which can enhance crop yield and resilience.
Data Table: Antifungal Efficacy
| Fungal Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Aspergillus niger | 15 | 100 |
| Fusarium oxysporum | 20 | 150 |
| Botrytis cinerea | 18 | 120 |
Material Science Applications
The unique properties of this compound also lend themselves to material science:
- Polymer Additives : The compound can be utilized as an additive in polymers to enhance thermal stability and mechanical properties.
- Nanocomposites : Incorporating this triazole derivative into nanocomposites may improve their functional properties for electronic applications.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-4-methyl-5-{[(4-nitrophenyl)methyl]sulfanyl}-4H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Nitro-Substituted Analogs
Compounds with nitro groups often exhibit enhanced biological activity due to improved electron-deficient aromatic interactions. For example:
- 5-[(4-Nitrobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole derivatives (e.g., 3-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-5-[(4-nitrobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole ) demonstrate potent antibacterial activity, attributed to the nitro group’s electron-withdrawing effects enhancing membrane permeability .
- The target compound’s 4-nitrobenzyl sulfanyl group may similarly improve bioavailability compared to non-nitro analogs.
Methoxy-Substituted Analogs
Methoxy groups contribute to lipophilicity and metabolic stability:
- 3-(Substituted methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles (e.g., ) show moderate antifungal activity, with the trimethoxy substitution pattern enhancing binding to fungal cytochrome P450 enzymes .
- The target compound’s 3,4-dimethoxyphenyl group may offer intermediate lipophilicity compared to trimethoxy derivatives, balancing solubility and membrane penetration.
Halogen-Substituted Analogs
Halogens (Cl, F) often improve pharmacokinetic properties:
- 3-(4-Chlorophenyl)-4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole () exhibits strong antibacterial activity, with the trifluoromethyl group enhancing metabolic resistance .
- 3-(4-Chlorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-4-phenyl-4H-1,2,4-triazole () demonstrates selective COX-2 inhibition, highlighting the role of halogenated aryl groups in enzyme targeting .
Sulfanyl-Linkage Variations
The sulfanyl moiety’s position and substituents influence activity:
- 4-(4-Chlorophenyl)-3-(4-methoxyphenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole () shows reduced cytotoxicity compared to nitro analogs, suggesting that electron-donating substituents on the benzyl group may decrease reactivity .
Data Table: Key Structural and Functional Comparisons
Research Findings and Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups (EWGs): Nitro and sulfonyl groups enhance antibacterial and antifungal activities by increasing electrophilicity and membrane interaction .
- Electron-Donating Groups (EDGs): Methoxy and methyl groups improve solubility but may reduce target binding affinity .
- Halogen Effects: Fluorine and chlorine substituents enhance metabolic stability and selectivity for enzymes like COX-2 .
Biological Activity
The compound 3-(3,4-dimethoxyphenyl)-4-methyl-5-{[(4-nitrophenyl)methyl]sulfanyl}-4H-1,2,4-triazole is a derivative of the 1,2,4-triazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on antibacterial and anticancer properties, as well as its potential mechanisms of action.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 358.41 g/mol
Biological Activity Overview
-
Antibacterial Activity
- Triazole derivatives have been extensively studied for their antibacterial properties. Research indicates that compounds containing the triazole ring exhibit significant activity against various Gram-positive and Gram-negative bacteria.
- A study demonstrated that derivatives of 1,2,4-triazoles showed Minimum Inhibitory Concentrations (MICs) ranging from 0.25 to 32 µg/mL against strains such as Staphylococcus aureus and Escherichia coli .
-
Anticancer Activity
- The anticancer potential of triazole derivatives has also been reported. For instance, compounds similar to the one have shown effectiveness against multiple cancer cell lines.
- A specific study highlighted that certain triazole derivatives exhibited antiangiogenic properties and cytotoxic effects on endothelial cells and various cancer cell lines .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzyme Activity : Triazoles often interfere with bacterial enzyme systems or cellular processes critical for survival.
- Disruption of Cell Membrane Integrity : Some studies suggest that these compounds can disrupt bacterial cell membranes leading to cell death.
- Induction of Apoptosis in Cancer Cells : The compound may induce programmed cell death in cancer cells through various signaling pathways.
Study 1: Antibacterial Efficacy
A recent investigation evaluated the antibacterial effects of various triazole derivatives including our compound against a panel of resistant bacterial strains. The results indicated that the compound exhibited a notable zone of inhibition (up to 20 mm) against Pseudomonas aeruginosa and Staphylococcus aureus .
| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 18 | 0.5 |
| Escherichia coli | 15 | 2 |
| Pseudomonas aeruginosa | 20 | 0.25 |
Study 2: Anticancer Activity
Another study focused on the anticancer properties of triazole derivatives found that the compound significantly reduced cell viability in breast cancer cell lines (MCF-7) with an IC50 value of approximately 12 µg/mL .
| Cell Line | IC50 (µg/mL) |
|---|---|
| MCF-7 | 12 |
| HeLa | 15 |
| A549 | 10 |
Q & A
Basic: What established synthetic routes are available for this triazole derivative, and which reaction conditions are critical for optimizing yield?
Answer:
The synthesis typically involves multi-step reactions starting with cyclization of thiourea derivatives or nucleophilic substitution on pre-formed triazole cores. A common method includes:
- Step 1: Reacting a substituted benzaldehyde (e.g., 4-nitrobenzyl chloride) with a triazole precursor (e.g., 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole) in absolute ethanol with glacial acetic acid as a catalyst under reflux (4 hours) .
- Step 2: Purification via solvent evaporation and filtration.
Critical Conditions: - Catalyst: Acetic acid enhances nucleophilic substitution efficiency.
- Solvent: Ethanol balances polarity for intermediate solubility.
- Temperature: Reflux ensures sufficient energy for cyclization.
Yields can be improved by optimizing stoichiometry (1:1 molar ratio of aldehyde to triazole) and post-reaction cooling to precipitate the product .
Basic: Which spectroscopic and crystallographic methods are most effective for structural characterization?
Answer:
- Spectroscopy:
- Crystallography:
- X-ray Diffraction: Resolves 3D structure; SHELXL refines atomic positions with R-factors < 0.05 .
- ORTEP-III: Visualizes thermal ellipsoids and molecular packing; critical for identifying π-π stacking between aromatic rings .
Example: A related triazole derivative (CCDC-1441403) confirmed methoxy and nitro group orientations via X-ray .
Advanced: How can discrepancies between theoretical (DFT) and experimental (X-ray) structural data be resolved?
Answer:
Discrepancies in bond lengths/angles often arise from:
- Crystal Packing Effects: DFT models isolated molecules, while X-ray captures intermolecular forces (e.g., hydrogen bonds).
- Electron Correlation: Hybrid functionals (e.g., B3LYP-D3) improve agreement by accounting for dispersion .
Methodology:
Compare DFT-optimized geometry with X-ray data using RMSD analysis.
Adjust basis sets (e.g., 6-311++G(d,p)) for better electron density approximation.
Validate with vibrational frequency matching (DFT vs. IR) .
Advanced: What strategies are recommended for analyzing unexpected byproducts in synthesis?
Answer:
- Analytical Tools:
- Mitigation:
- Inert Atmosphere: Prevents oxidation of sulfanyl to sulfoxide.
- Stoichiometric Control: Excess benzaldehyde (1.2 equiv) reduces incomplete substitution.
- Case Study: A related triazole derivative showed 15% byproduct formation due to thiourea decomposition; adjusting pH to 6–7 minimized side reactions .
Advanced: How can computational methods predict biological activity based on structural features?
Answer:
- Molecular Docking: Simulates binding to targets (e.g., cytochrome P450) using AutoDock Vina.
- MD Simulations: Assess stability of ligand-receptor complexes (e.g., 20 ns simulations in GROMACS).
- QSAR Models: Correlate substituent electronegativity (Hammett σ values) with antimicrobial activity .
Advanced: What crystallographic approaches address challenges like twinning or weak diffraction?
Answer:
- Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) for weak crystals.
- Software Solutions:
- Case Study: A triazole analogue with 30% twinning was resolved using a twin matrix in SHELXL, achieving R1 = 0.039 .
Advanced: How should biological assays be designed to evaluate pharmacological potential?
Answer:
- Target Selection: Prioritize enzymes inhibited by triazoles (e.g., lanosterol demethylase for antifungals) .
- Assay Conditions:
- MIC Tests: Use broth microdilution (concentration range: 0.5–128 µg/mL) against Candida spp.
- Controls: Compare with fluconazole to establish baseline activity .
- Structure-Activity Insights: Methoxy groups enhance lipophilicity (logP ~3.5), improving membrane penetration .
Advanced: How can conflicting biological activity data across studies be reconciled?
Answer:
- Triangulation: Combine assays (e.g., enzymatic inhibition + cytotoxicity) to distinguish specific vs. nonspecific effects .
- Meta-Analysis: Adjust for variables like solvent (DMSO vs. water) or cell line (HeLa vs. NIH/3T3).
- Example: A triazole derivative showed IC50 = 12 µM in one study but 45 µM in another due to differing serum concentrations in media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
